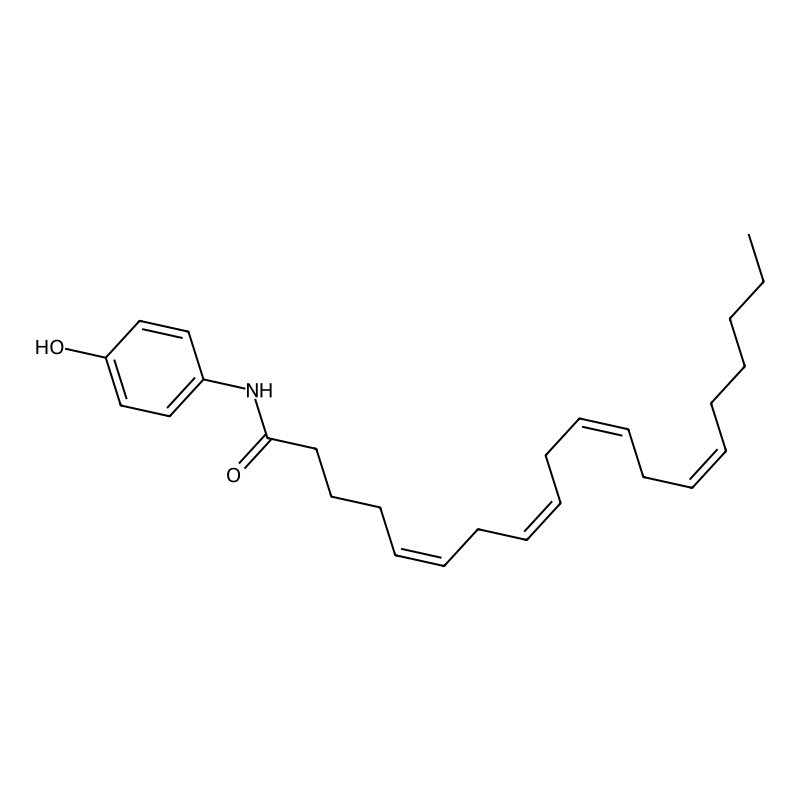

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is an amide derivative characterized by a long hydrocarbon chain (icosa) with multiple double bonds (tetraene) and a hydroxyphenyl substituent. The structure features four conjugated double bonds at the 5th, 8th, 11th, and 14th positions of the icosa chain. This specific configuration contributes to its unique physical and chemical properties.

The proposed mechanism of action of AM404 involves its interaction with RARs, which are nuclear receptors that regulate gene expression []. However, unlike other retinoids, AM404 may not require conversion to retinoic acid for activity. The specific genes regulated by AM404 and the downstream effects on cancer cell growth are still under investigation [].

Information on the safety profile of AM404 is limited due to its pre-clinical stage of development. As with other retinoids, potential side effects could include skin and eye irritation, teratogenicity (birth defects), and hyperlipidemia (high blood fat levels) []. Further studies are needed to assess the specific risks associated with AM404.

Endocannabinoid System

The endocannabinoid system is a complex network of receptors and signaling molecules found throughout the body. It plays a role in various physiological processes, including pain perception, inflammation, mood, and memory Wikipedia: Endocannabinoid system: .

AM404 and Anandamide

AM404 is an endogenous cannabinoid, meaning it is produced naturally in the body. It is structurally similar to another endocannabinoid, anandamide, which is involved in pain signaling British Journal of Pharmacology: The endogenous cannabinoid system: . Research suggests that AM404 may increase the levels of anandamide in the synaptic cleft, the space between neurons where communication occurs National Institutes of Health: Endocannabinoid System.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine.

- Hydrogenation: The double bonds in the tetraene structure can be hydrogenated to form a saturated fatty acid derivative.

- Oxidation: The compound may also be susceptible to oxidation reactions that could modify the hydrocarbon chain or phenolic group.

These reactions are facilitated by various enzymes and can play a role in metabolic pathways within biological systems

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exhibits several biological activities:

The synthesis of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide typically involves:

- Starting Materials: Utilizing a suitable fatty acid precursor with the desired number of carbon atoms and unsaturation.

- Amidation Reaction: Reacting the fatty acid with 4-hydroxyaniline under coupling conditions (e.g., using coupling agents like EDC or DCC).

- Purification: The product is purified using techniques such as chromatography to isolate the desired compound from by-products.

This synthetic route allows for the modification of both the fatty acid chain length and functional groups for further studies .

The unique properties of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide make it suitable for various applications:

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties position it as a candidate for drug development aimed at chronic diseases.

- Cosmetics: The compound may be used in formulations aimed at reducing oxidative stress in skin cells.

- Food Industry: As a natural antioxidant agent in food preservation.

Studies on the interactions of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide with biological macromolecules have shown:

- Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential mechanisms of action in biological systems.

- Cellular Uptake: Research into how effectively this compound penetrates cell membranes is crucial for understanding its bioavailability and therapeutic potential .

Several compounds share structural similarities with (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (5E)-N-(4-hydroxyphenyl)icosa-5-enamide | Similar hydrocarbon chain but only one double bond | Less unsaturation leads to different reactivity |

| N-(3-hydroxyphenyl)docosa-6-enamide | Hydrocarbon chain with six double bonds | Different phenolic substitution affects activity |

| (9E)-N-(2-hydroxyphenyl)octadeca-9-enamide | Shorter chain with fewer unsaturations | Altered chain length impacts biological activity |

This table illustrates that while these compounds share some structural characteristics with (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, their differing degrees of unsaturation and functional groups contribute to unique biological activities.

Enzymatic Conversion from Paracetamol Precursors

The biosynthesis of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, commonly known as N-arachidonoylphenolamine or AM404, represents a unique metabolic pathway discovered through investigations into paracetamol (acetaminophen) metabolism [1]. This compound is formed through a two-step enzymatic process that begins with the deacetylation of paracetamol to its primary metabolite, p-aminophenol, followed by conjugation with arachidonic acid [2] [1].

The initial conversion of paracetamol to p-aminophenol occurs through standard hepatic metabolism, primarily involving cytochrome P450 enzymes and subsequent hydrolysis reactions [3]. However, the formation of AM404 specifically takes place in neural tissues, particularly the brain and spinal cord, where p-aminophenol undergoes fatty acid amide hydrolase-dependent arachidonic acid conjugation [1] [4]. This tissue-specific biotransformation explains why less than 0.01% of administered paracetamol is converted to AM404, as the conversion is limited to neural tissues with high fatty acid amide hydrolase expression [5].

The enzymatic mechanism involves fatty acid amide hydrolase functioning in reverse of its typical catabolic role, catalyzing the formation of the amide bond between p-aminophenol and arachidonic acid [1] [6]. This represents a novel pathway for drug metabolism, as fatty acid amide hydrolase was previously known primarily for its hydrolytic rather than synthetic activity [1]. The reaction requires the presence of both substrates in sufficient concentrations within the neural microenvironment, which occurs following paracetamol administration and subsequent metabolism to p-aminophenol [2].

Research has demonstrated that this conversion pathway is absent in mice lacking fatty acid amide hydrolase, confirming the essential role of this enzyme in AM404 biosynthesis [1]. The tissue specificity of this reaction is attributed to the higher expression levels of fatty acid amide hydrolase in neural tissues compared to peripheral organs, combined with the availability of arachidonic acid substrates in brain tissue [4] [6].

Fatty Acid Amide Hydrolase-Mediated Biotransformation

Fatty acid amide hydrolase serves as the central enzyme in both the synthesis and degradation of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, demonstrating a dual catalytic function that is unusual among metabolic enzymes [7] [8]. The enzyme belongs to the amidase signature family of serine hydrolases and is characterized by its integral membrane localization with a single N-terminal transmembrane domain [7].

The kinetic parameters of fatty acid amide hydrolase vary significantly depending on the substrate and tissue context. For oleamide hydrolysis in rat liver preparations, the enzyme demonstrates a Km value of 104 μM and Vmax of 5.7 nmol/min/mg protein [9]. However, when examining anandamide as a substrate, the enzyme shows higher specificity with Km values ranging from 1-5 μM in neuronal and astrocyte cultures respectively [10]. The substrate specificity of fatty acid amide hydrolase shows a strong preference for acyl chains of 9 carbons or longer, with optimal activity toward medium to long-chain fatty acid amides [11].

The biotransformation mechanism involves both hydrolytic and synthetic reactions. In its primary catabolic role, fatty acid amide hydrolase hydrolyzes N-acylethanolamines including anandamide, palmitoylethanolamide, and oleoylethanolamide to their corresponding fatty acids and ethanolamine [8] [12]. However, in the specific case of AM404 formation, the enzyme catalyzes the reverse reaction, forming the amide bond between p-aminophenol and arachidonic acid [1].

Site-directed mutagenesis studies have identified key residues involved in substrate binding and catalytic activity. Residue I491 plays a crucial role in determining substrate specificity, with mutations at this position dramatically altering the enzyme's preference for different chain-length substrates [11]. The catalytic mechanism involves formation of a tetrahedral intermediate stabilized by the enzyme's active site architecture, followed by product release [13].

Tissue-Specific Metabolism in Neural vs. Peripheral Systems

The metabolism of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exhibits pronounced tissue-specific differences between neural and peripheral systems, reflecting the distinct expression patterns and functional roles of fatty acid amide hydrolase across anatomical regions [14] [15].

In neural tissues, fatty acid amide hydrolase expression is particularly abundant in the brain and spinal cord, with activity levels 3-4 fold higher than those observed in peripheral tissues [14]. The enzyme is predominantly localized to neurons and astrocytes, where it regulates the levels of endocannabinoids and related N-acylethanolamines [14]. Brain tissue shows the most dramatic changes in N-acylethanolamine levels following fatty acid amide hydrolase disruption, with anandamide levels increasing 10-30 fold in knockout animals [15].

The tissue distribution within the central nervous system shows regional variations, with fatty acid amide hydrolase activity being highest in brainstem, intermediate in cortex, striatum, hippocampus, medulla, and cerebellum, and lowest in thalamus, hypothalamus, and olfactory bulb [16]. This distribution pattern correlates with the regional differences in endocannabinoid signaling and the therapeutic effects of fatty acid amide hydrolase inhibitors [14].

Peripheral tissues demonstrate markedly different metabolic profiles. In liver tissue, fatty acid amide hydrolase shows high activity but with different substrate preferences compared to neural tissues [15]. The kidney displays moderate enzyme activity primarily involved in clearance functions, while heart tissue shows relatively low fatty acid amide hydrolase expression [15]. Testis represents an exception among peripheral tissues, exhibiting very high fatty acid amide hydrolase activity levels comparable to brain tissue [15].

The functional significance of this tissue-specific distribution was demonstrated through studies using transgenic mice expressing fatty acid amide hydrolase specifically in the nervous system [14]. These animals maintained wild-type levels of N-acylethanolamines in brain and spinal cord while showing significantly elevated concentrations in peripheral tissues, confirming the functional separation between central and peripheral fatty acid amide systems [14]. This anatomical compartmentalization suggests that central and peripheral fatty acid amide signaling systems regulate discrete behavioral and physiological processes [14].

Interspecies Metabolic Variations in Mammalian Models

Significant interspecies variations exist in the metabolism of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide and related N-acylethanolamines among mammalian species, reflecting evolutionary adaptations in the endocannabinoid system [17] [18] [19].

The most notable interspecies difference is the presence of a second fatty acid amide hydrolase enzyme (FAAH-2) in primates, including humans, that is absent in rodents [19]. Human FAAH-1 and FAAH-2 share only 20% sequence identity but both exhibit hydrolytic activity toward fatty acid amides [19]. FAAH-1 demonstrates much greater activity with N-acylethanolamines such as anandamide and N-acyltaurines, while both enzymes hydrolyze primary fatty acid amides like oleamide at equivalent rates [19]. This dual enzyme system in primates suggests more complex regulation of fatty acid amide metabolism compared to rodent models [19].

Sequence conservation analysis reveals that mouse and rat fatty acid amide hydrolase share 91% amino acid identity, while human fatty acid amide hydrolase shares 82% and 84% identity with rat and mouse enzymes respectively [17] [18]. Despite this conservation, the enzymes exhibit distinguishable enzymological properties, including differences in tissue distribution patterns and substrate preferences [18].

The evolutionary pattern of fatty acid amide hydrolase development indicates that the enzyme evolved relatively recently, either after the evolution of fish 400 million years ago or after the appearance of mammals 300 million years ago [20]. This recent evolutionary origin contrasts with other components of the endocannabinoid system, such as cannabinoid receptors, which evolved much earlier in metazoan evolution [20].

Species-specific differences in fatty acid amide metabolism have important implications for translating research findings between animal models and human physiology. The absence of FAAH-2 in commonly used laboratory rodents means that pharmacological and genetic studies in these species may not fully represent the complexity of human fatty acid amide signaling [19]. These differences must be considered when extrapolating findings about (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide metabolism and its therapeutic implications across species [19].

The tissue-specific expression patterns of fatty acid amide hydrolase also vary between species, with primates showing more complex distribution patterns that may reflect the presence of the dual enzyme system [19]. These variations underscore the importance of using appropriate animal models and considering species-specific factors when investigating the metabolism and biological effects of this compound and related fatty acid amides.

| Tissue/System | Km (μM) | Vmax (nmol/min/mg protein) | Substrate Specificity |

|---|---|---|---|

| Rat Liver | 104.0 | 5.7 | Oleamide > Anandamide |

| Mouse Brain | Not specified | Not specified | Anandamide preferred |

| Human Liver Microsomes | Variable | Variable | Variable |

| Neural System (Mouse) | Lower | 3-4 fold higher | High for NAEs |

| Peripheral System (Mouse) | Higher | Negligible | Low activity |

| Astrocyte Cell Culture | 5.0 | Not specified | Moderate |

| Neuronal Cell Culture | 1.0 | Not specified | High for anandamide |

| Species | FAAH-1 Sequence Identity | FAAH-2 Presence | Tissue Distribution | Activity Pattern |

|---|---|---|---|---|

| Human | 100% (reference) | Present | Brain, Liver, Kidney | Dual enzyme system |

| Rhesus Monkey | ~95% | Present | Similar to human | Dual enzyme system |

| Mouse | 84% | Absent | Brain, Liver dominant | FAAH-1 only |

| Rat | 82% | Absent | Brain, Liver dominant | FAAH-1 only |

| Other Primates | High (>80%) | Present | Variable | Dual system |

| Non-primate Mammals | Variable | Absent | Species-dependent | Single enzyme |

| Tissue Type | FAAH Activity Level | Primary NAE Substrates | Metabolic Function | Expression Fold Change |

|---|---|---|---|---|

| Brain | Very High | Anandamide, PEA | Neuromodulation | 10-30x in knockout |

| Spinal Cord | High | Anandamide | Pain processing | 15-20x in knockout |

| Liver | High | Multiple NAEs | Detoxification | 5-10x in knockout |

| Kidney | Moderate | OEA, PEA | Filtration/clearance | 3-5x in knockout |

| Testis | Very High | Multiple NAEs | Reproduction | 15-25x in knockout |

| Heart | Low | Limited | Cardiovascular | 2-3x in knockout |

| Peripheral Tissues | Variable | Tissue-specific | Localized signaling | Variable |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tóth VE, Fehér Á, Németh J, Gyertyán I, Zádori ZS, Gyires K. Modulation of central endocannabinoid system results in gastric mucosal protection in the rat. Brain Res Bull. 2018 May;139:224-234. doi: 10.1016/j.brainresbull.2018.02.012. Epub 2018 Feb 10. PubMed PMID: 29438780.

3: Stueber T, Meyer S, Jangra A, Hage A, Eberhardt M, Leffler A. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity. Life Sci. 2018 Feb 1;194:67-74. doi: 10.1016/j.lfs.2017.12.024. Epub 2017 Dec 19. PubMed PMID: 29273526.

4: Klinger-Gratz PP, Ralvenius WT, Neumann E, Kato A, Nyilas R, Lele Z, Katona I, Zeilhofer HU. Acetaminophen Relieves Inflammatory Pain through CB(1) Cannabinoid Receptors in the Rostral Ventromedial Medulla. J Neurosci. 2018 Jan 10;38(2):322-334. doi: 10.1523/JNEUROSCI.1945-17.2017. Epub 2017 Nov 22. PubMed PMID: 29167401.

5: Hillard CJ, Huang H, Vogt CD, Rodrigues BE, Neumann TS, Sem DS, Schroeder F, Cunningham CW. Endocannabinoid Transport Proteins: Discovery of Tools to Study Sterol Carrier Protein-2. Methods Enzymol. 2017;593:99-121. doi: 10.1016/bs.mie.2017.06.017. Epub 2017 Jul 17. PubMed PMID: 28750817.

6: Iring A, Hricisák L, Benyó Z. CB1 receptor-mediated respiratory depression by endocannabinoids. Respir Physiol Neurobiol. 2017 Jun;240:48-52. doi: 10.1016/j.resp.2017.02.011. Epub 2017 Feb 22. PubMed PMID: 28254562.

7: Micale V, Stepan J, Jurik A, Pamplona FA, Marsch R, Drago F, Eder M, Wotjak CT. Extinction of avoidance behavior by safety learning depends on endocannabinoid signaling in the hippocampus. J Psychiatr Res. 2017 Jul;90:46-59. doi: 10.1016/j.jpsychires.2017.02.002. Epub 2017 Feb 3. PubMed PMID: 28222356.

8: Trader DJ, Simanski S, Dickson P, Kodadek T. Establishment of a suite of assays that support the discovery of proteasome stimulators. Biochim Biophys Acta. 2017 Apr;1861(4):892-899. doi: 10.1016/j.bbagen.2017.01.003. Epub 2017 Jan 5. PubMed PMID: 28065760; PubMed Central PMCID: PMC5366797.

9: van Cleef KW, Overheul GJ, Thomassen MC, Marjakangas JM, van Rij RP. Escape Mutations in NS4B Render Dengue Virus Insensitive to the Antiviral Activity of the Paracetamol Metabolite AM404. Antimicrob Agents Chemother. 2016 Mar 25;60(4):2554-7. doi: 10.1128/AAC.02462-15. Print 2016 Apr. PubMed PMID: 26856827; PubMed Central PMCID: PMC4808173.

10: Schindler CW, Scherma M, Redhi GH, Vadivel SK, Makriyannis A, Goldberg SR, Justinova Z. Self-administration of the anandamide transport inhibitor AM404 by squirrel monkeys. Psychopharmacology (Berl). 2016 May;233(10):1867-77. doi: 10.1007/s00213-016-4211-3. Epub 2016 Jan 23. PubMed PMID: 26803499; PubMed Central PMCID: PMC4846479.

11: Shimizu T, Tanaka K, Shimizu S, Higashi Y, Yawata T, Nakamura K, Taniuchi K, Ueba T, Yuri K, Saito M. Possible inhibitory role of endogenous 2-arachidonoylglycerol as an endocannabinoid in (±)-epibatidine-induced activation of central adrenomedullary outflow in the rat. Neuropharmacology. 2015 Aug;95:278-89. doi: 10.1016/j.neuropharm.2015.03.034. Epub 2015 Apr 14. PubMed PMID: 25882827.

12: Llorente-Berzal A, Terzian AL, di Marzo V, Micale V, Viveros MP, Wotjak CT. 2-AG promotes the expression of conditioned fear via cannabinoid receptor type 1 on GABAergic neurons. Psychopharmacology (Berl). 2015 Aug;232(15):2811-25. doi: 10.1007/s00213-015-3917-y. Epub 2015 Mar 28. PubMed PMID: 25814137.

13: Shubina L, Aliev R, Kitchigina V. Attenuation of kainic acid-induced status epilepticus by inhibition of endocannabinoid transport and degradation in guinea pigs. Epilepsy Res. 2015 Mar;111:33-44. doi: 10.1016/j.eplepsyres.2015.01.003. Epub 2015 Jan 23. PubMed PMID: 25769371.

14: Lisboa SF, Borges AA, Nejo P, Fassini A, Guimarães FS, Resstel LB. Cannabinoid CB1 receptors in the dorsal hippocampus and prelimbic medial prefrontal cortex modulate anxiety-like behavior in rats: additional evidence. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Jun 3;59:76-83. doi: 10.1016/j.pnpbp.2015.01.005. Epub 2015 Jan 14. PubMed PMID: 25595265.

15: Caballero FJ, Soler-Torronteras R, Lara-Chica M, García V, Fiebich BL, Muñoz E, Calzado MA. AM404 inhibits NFAT and NF-κB signaling pathways and impairs migration and invasiveness of neuroblastoma cells. Eur J Pharmacol. 2015 Jan 5;746:221-32. doi: 10.1016/j.ejphar.2014.11.023. Epub 2014 Nov 25. PubMed PMID: 25460026.

16: Manna SS, Umathe SN. Paracetamol potentiates the antidepressant-like and anticompulsive-like effects of fluoxetine. Behav Pharmacol. 2015 Apr;26(3):268-81. doi: 10.1097/FBP.0000000000000104. PubMed PMID: 25340977.

17: Peng LM, Chen XP, Shi RZ, Chen L, Li YJ, Yang TL. Involvement of anandamide transporter in calcitonin gene-related peptide expression stimulated by nitroglycerin and influence of ALDH2 Glu504Lys polymorphism. J Cardiovasc Pharmacol. 2014 Nov;64(5):460-4. doi: 10.1097/FJC.0000000000000138. PubMed PMID: 25098345.

18: Tosun NC, Gunduz O, Ulugol A. Attenuation of serotonin-induced itch responses by inhibition of endocannabinoid degradative enzymes, fatty acid amide hydrolase and monoacylglycerol lipase. J Neural Transm (Vienna). 2015 Mar;122(3):363-7. doi: 10.1007/s00702-014-1251-x. Epub 2014 Jun 11. PubMed PMID: 24915981.

19: Almeida V, Peres FF, Levin R, Suiama MA, Calzavara MB, Zuardi AW, Hallak JE, Crippa JA, Abílio VC. Effects of cannabinoid and vanilloid drugs on positive and negative-like symptoms on an animal model of schizophrenia: the SHR strain. Schizophr Res. 2014 Mar;153(1-3):150-9. doi: 10.1016/j.schres.2014.01.039. Epub 2014 Feb 18. PubMed PMID: 24556469.

20: Liedhegner ES, Vogt CD, Sem DS, Cunningham CW, Hillard CJ. Sterol carrier protein-2: binding protein for endocannabinoids. Mol Neurobiol. 2014 Aug;50(1):149-58. doi: 10.1007/s12035-014-8651-7. Epub 2014 Feb 9. PubMed PMID: 24510313; PubMed Central PMCID: PMC4450258.